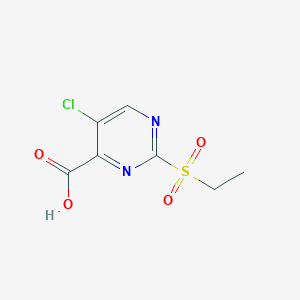

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid is a heterocyclic organic molecule. It is similar to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, which is a synthetic intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection .

Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid is C7H7ClN2O4S. It is structurally similar to 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid .Physical And Chemical Properties Analysis

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid is a white crystalline solid. It has a low solubility in water but can dissolve in organic solvents like ethanol and dimethyl sulfoxide. The molecular weight is 250.65.Aplicaciones Científicas De Investigación

- Role of 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid : Researchers have used this compound as a building block for synthesizing novel pyrimidine derivatives. Its unique structure contributes to the development of new compounds with enhanced biological activities .

- Mechanism : The presence of a chlorine atom at position 2 in 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is crucial for their anti-inflammatory effect. Additionally, the carboxamide moiety at position 5 plays a significant role in modulating inflammation .

- Targets : These pyrimidines inhibit key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .

- Application : 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid has been employed in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes. These compounds serve as fluorescent dyes and biosensors for protein assays .

- Indole Ribonucleosides : Researchers synthesized pyrimidine-derived indole ribonucleosides, including (2S,3R,4S,5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diols. These compounds were tested for their antiproliferative effects against various cancer cell lines and antiviral activity .

- Role in Agrochemicals : 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate derived from 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid, is essential for the synthesis of fluazifop, an herbicide used in agriculture .

- Efficient Synthesis : Researchers have developed a simple one-step reaction to obtain 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in good yield. This compound serves as a valuable intermediate in various chemical processes .

Synthesis of Pyrimidine Derivatives

Anti-Inflammatory Effects

Fluorescent Dye Synthesis

Antiproliferative and Antiviral Properties

Key Intermediate for Fluazifop Synthesis

One-Step Reaction for 2,5-CTF Synthesis

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-2-ethylsulfonylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c1-2-15(13,14)7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKXBGUBLBCEDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404745.png)

![2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2404752.png)

![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2404758.png)

![1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2404760.png)

![[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2404763.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2404765.png)